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molecular formula C5H5Cl2NO2S2 B8506793 2,5-Dichloro-N-methyl-3-thiophenesulfonamide CAS No. 56946-84-0

2,5-Dichloro-N-methyl-3-thiophenesulfonamide

Cat. No. B8506793
M. Wt: 246.1 g/mol
InChI Key: DXJQHGVGUCGFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180662

Procedure details

3500 ml. of absolute chloroform are placed in a 4 liter volume flask and 533 g. of 2,5-dichlorothiophene-3-sulfonic acid chloride are dissolved therein. Dry methylamine is passed in at 20° with stirring until the solution gives a basic reaction with moistened indicator paper. The solution is stirred for an additional 11/2 hours at room temperature, then extracted several times with 0.5 N HCl in a separating funnel, dried with anhydrous sodium sulfate, and finally concentrated by evaporation in vacuo. The oil thus obtained is placed in a low temperature container, where it crystallizes. The product thus obtained is purified by recrystallization from 1500 ml. of carbon tetrachloride, is dried in a vacuum drying cabinet at 40° and 2,5-dichlorothiophene-3-sulfonic acid methylamide having a melting point of 59°-61° is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:11])=[CH:5][C:6]=1[S:7](Cl)(=[O:9])=[O:8].[CH3:12][NH2:13]>C(Cl)(Cl)Cl>[CH3:12][NH:13][S:7]([C:6]1[CH:5]=[C:4]([Cl:11])[S:3][C:2]=1[Cl:1])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1S(=O)(=O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed in at 20°
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
a basic reaction with moistened indicator paper
STIRRING
Type
STIRRING
Details
The solution is stirred for an additional 11/2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted several times with 0.5 N HCl in a separating funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by recrystallization from 1500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of carbon tetrachloride, is dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 40°

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C1=C(SC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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